![molecular formula C17H19N5O4 B4079894 N~5~-cyclohexyl-N~4~-(4-nitrophenyl)-1H-imidazole-4,5-dicarboxamide](/img/structure/B4079894.png)
N~5~-cyclohexyl-N~4~-(4-nitrophenyl)-1H-imidazole-4,5-dicarboxamide
Übersicht
Beschreibung
N~5~-cyclohexyl-N~4~-(4-nitrophenyl)-1H-imidazole-4,5-dicarboxamide, commonly known as CHIR-99021, is an inhibitor of glycogen synthase kinase 3β (GSK-3β). It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders.
Wirkmechanismus
CHIR-99021 inhibits GSK-3β by binding to its ATP-binding site. This leads to the inhibition of downstream signaling pathways such as the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation. Inhibition of GSK-3β also leads to the activation of glycogen synthase, which is involved in glycogen metabolism.
Biochemical and Physiological Effects
CHIR-99021 has been shown to have various biochemical and physiological effects. It has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells. It has also been shown to increase the insulin secretion in pancreatic β-cells. In addition, it has been shown to have anti-inflammatory effects in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
CHIR-99021 has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It is also stable and has a long shelf life. However, CHIR-99021 has some limitations. It can be toxic at high concentrations and can lead to off-target effects. In addition, it is expensive and requires expertise in its synthesis and handling.
Zukünftige Richtungen
There are several future directions for the study of CHIR-99021. One potential application is in the treatment of cancer. CHIR-99021 has been shown to inhibit the growth of various cancer cell lines and may have potential as a therapeutic agent. Another potential application is in the treatment of neurodegenerative disorders. CHIR-99021 has been shown to promote the differentiation of neural progenitor cells and may have potential in the treatment of diseases such as Alzheimer's and Parkinson's. Finally, CHIR-99021 may have potential in the treatment of diabetes. It has been shown to increase the insulin secretion in pancreatic β-cells and may have potential as a therapeutic agent for diabetes.
Wissenschaftliche Forschungsanwendungen
CHIR-99021 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit GSK-3β, which is involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
5-N-cyclohexyl-4-N-(4-nitrophenyl)-1H-imidazole-4,5-dicarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c23-16(20-11-4-2-1-3-5-11)14-15(19-10-18-14)17(24)21-12-6-8-13(9-7-12)22(25)26/h6-11H,1-5H2,(H,18,19)(H,20,23)(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOLQVBAXYCROP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(N=CN2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~5~-cyclohexyl-N~4~-(4-nitrophenyl)-1H-imidazole-4,5-dicarboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.